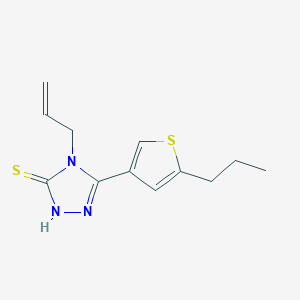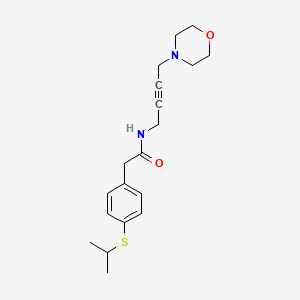![molecular formula C22H21N5O2S B2425295 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide CAS No. 894062-04-5](/img/structure/B2425295.png)
2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are of prime importance due to their extensive therapeutic uses . They have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Molecular Structure Analysis
The molecular structure of this compound, like other 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core structure can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are often used as synthetic intermediates in the development of new biologically active entities .Applications De Recherche Scientifique
Compound Synthesis for Antiviral Activity
The compound has been synthesized and tested for its antiviral properties. Specifically, a derivative of this compound showed promising antiviral activity against the Hepatitis A virus (HAV) in cell culture, indicating its potential in treating viral infections (Shamroukh & Ali, 2008).
Anticancer Applications
Antiproliferative Properties
Another study synthesized derivatives of the compound, observing their antiproliferative effects. While the compound lost its thrombin inhibitory and fibrinogen receptor antagonistic activities, it gained the ability to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Structural Analysis and Medicinal Chemistry
Structural Analysis and Drug Design
The compound's structural features have been analyzed, with density functional theory calculations performed to understand its properties. This study provides a foundation for further exploration of the compound in medicinal chemistry, including the synthesis of derivatives and evaluation of their biological activities (Sallam et al., 2021).
Orientations Futures
Given the diverse pharmacological activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , there is potential for the further development and study of “2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide” and related compounds. Future research could focus on exploring its potential therapeutic uses, optimizing its synthesis, and investigating its mechanism of action in more detail.
Mécanisme D'action
Target of Action
The compound, also known as 2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
The mode of action of this compound is likely to involve interactions with its target receptors, facilitated by its ability to form hydrogen bonds . The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be related to its pharmacological activities. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, such as poly (ADP-ribose) polymerase 1 (PARP-1) and epidermal growth factor receptor (EGFR)
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , suggesting that similar studies could be conducted for this compound to predict its ADME properties.
Result of Action
The result of this compound’s action is likely to be dependent on its pharmacological activity. For example, its anticancer activity may result in the inhibition of cancer cell proliferation and the induction of apoptosis . Its antimicrobial and antiviral activities may result in the inhibition of microbial and viral growth.
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the presence of a nitro group on the aromatic ring was found to deactivate 3-nitrobenzohydrazide as a nucleophile , suggesting that the compound’s activity may be affected by the presence of certain functional groups. Additionally, the reactions were found to occur only at higher temperature and much more slowly , indicating that temperature may also influence the compound’s action
Propriétés
IUPAC Name |
2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-29-18-9-5-8-17(14-18)19-10-11-20-24-25-22(27(20)26-19)30-15-21(28)23-13-12-16-6-3-2-4-7-16/h2-11,14H,12-13,15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVOHLIVTHUZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NCCC4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2425213.png)
![N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-butoxybenzamide](/img/structure/B2425214.png)
![N-tert-butyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2425217.png)



![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2425226.png)
![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2425227.png)
![N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2425228.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2425229.png)


![4-(1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2425232.png)
![3-Amino-1-[3-(dimethylamino)propyl]thiourea](/img/structure/B2425233.png)
